Epelsiban

Oxytocin receptor binding GPCR pharmacology Receptor affinity

Choose Epelsiban for research requiring precise oxytocin receptor (OTR) blockade. Its sub-nanomolar Ki (0.13 nM) and >31,000-fold selectivity over vasopressin receptors ensure clean, off-target-free readouts. Unlike atosiban, Epelsiban lacks biased agonist activity, eliminating confounding ERK1/2 and prostaglandin signaling artifacts. With 55% oral bioavailability, it enables chronic oral dosing in rodent models, bypassing invasive administration. For ex vivo human myometrial or CNS studies, Epelsiban delivers unambiguous OTR antagonism.

Molecular Formula C30H38N4O4
Molecular Weight 518.6 g/mol
CAS No. 872599-83-2
Cat. No. B1671370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpelsiban
CAS872599-83-2
Synonyms3-(2,3-dihydro-1H-inden-2-yl)-1-(1-(2,6-dimethyl-3-pyridinyl)-2-(4-morpholinyl)-2-oxoethyl)-6-(1-methylpropyl)-2,5-piperazinedione
epelsiban
GSK557296
Molecular FormulaC30H38N4O4
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4
InChIInChI=1S/C30H38N4O4/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35)/t18-,25+,26+,27+/m0/s1
InChIKeyUWHCWRQFNKUYCG-QUZACWSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epelsiban (GSK557296) Procurement Guide: Potency, Selectivity, and Pharmacological Differentiation of a Clinical-Stage Oxytocin Receptor Antagonist


Epelsiban (CAS: 872599-83-2; code name GSK-557,296-B) is a small-molecule, non-peptide, orally bioavailable oxytocin receptor (OTR) antagonist developed by GlaxoSmithKline [1]. It belongs to the pyridyl-2,5-diketopiperazine class and was designed to exhibit high sub-nanomolar affinity for the human OTR (Ki = 0.13 nM, pKi = 9.9), with exceptional selectivity over the closely related human vasopressin receptors [2]. Clinically, epelsiban has been investigated in Phase 2 trials for premature ejaculation (NCT01021553) and in Phase 1 studies for enhancing embryo implantation during in vitro fertilization (IVF) [3].

Why Epelsiban Cannot Be Interchanged with Atosiban, Retosiban, or Nolasiban in OTR-Targeted Research


Despite sharing a common molecular target, oxytocin receptor antagonists exhibit profound pharmacological and functional differences that preclude simple generic substitution. Epelsiban and its structural analog retosiban are both orally bioavailable non-peptide OTR antagonists, yet they differ markedly in their potency, selectivity profiles, and downstream signaling effects [1]. More critically, both epelsiban and retosiban demonstrate a functionally distinct pharmacology compared to the widely used peptide-based OTR antagonist atosiban, which displays biased agonist activity at micromolar concentrations that epelsiban lacks [2]. These functional divergences have direct experimental consequences, as the choice of OTR antagonist can fundamentally alter cell signaling outcomes and physiological readouts in myometrial or reproductive biology models.

Quantitative Differentiation of Epelsiban from OTR Antagonist Comparators


Receptor Binding Affinity: Epelsiban vs. Retosiban

Epelsiban exhibits a 5-fold higher binding affinity for the human oxytocin receptor (hOTR) compared to retosiban, a closely related oxytocin antagonist from the same chemical series [1].

Oxytocin receptor binding GPCR pharmacology Receptor affinity

Vasopressin Receptor Selectivity: Epelsiban vs. Retosiban and Atosiban

Epelsiban demonstrates >31,000-fold selectivity for the oxytocin receptor over all three human vasopressin receptor subtypes (hV1aR, hV2R, hV1bR), a substantially greater selectivity margin than retosiban's >1,400-fold selectivity [1].

Receptor selectivity Vasopressin receptors Off-target pharmacology

Functional Selectivity: Epelsiban Lacks Atosiban's Biased Agonist Activity

In human myometrial tissue, epelsiban (and retosiban) does not stimulate ERK1/2 activity or COX2-mediated prostaglandin production, whereas atosiban demonstrates biased agonist activity at micromolar concentrations, stimulating ERK1/2 and increasing prostaglandin E2 and F2α production [1].

Functional selectivity Biased agonism Myometrial signaling

In Vitro Potency: Epelsiban vs. Atosiban

Epelsiban is 100-fold more potent than atosiban in vitro [1].

In vitro pharmacology Functional antagonism Potency comparison

Oral Bioavailability: Epelsiban vs. Atosiban

Epelsiban demonstrates 55% oral bioavailability in rats, enabling convenient oral dosing for in vivo studies, whereas atosiban is a peptide that requires intravenous administration and lacks oral bioavailability [1].

Pharmacokinetics Oral bioavailability ADME

Cytochrome P450 Inhibition Profile

Epelsiban shows no significant inhibition of cytochrome P450 enzymes, a favorable property for in vivo studies where polypharmacy or metabolic crosstalk is a concern [1].

Drug-drug interactions CYP450 Metabolic stability

Optimal Research and Industrial Applications for Epelsiban Based on Evidence-Differentiated Properties


Functional Dissection of Oxytocin Receptor Signaling in Human Myometrial Tissue

Given its lack of biased agonist activity at the OTR, epelsiban is the preferred antagonist for ex vivo human myometrial studies where atosiban's partial agonist effects would confound the interpretation of ERK1/2 and prostaglandin signaling pathways [1]. Epelsiban provides a clean, competitive OTR blockade without stimulating downstream inflammatory or contractile mediators.

Oral Dosing in Rodent Models of Reproductive Physiology and Behavior

Epelsiban's 55% oral bioavailability and favorable CYP450 profile make it the optimal choice for chronic oral dosing studies in rats, eliminating the need for invasive administration routes required for peptide-based OTR antagonists like atosiban [2]. This is particularly advantageous for longitudinal studies of implantation, parturition, or central oxytocin-mediated behaviors.

Selectivity-Demanding in Vitro Assays Requiring Minimal Vasopressin Receptor Crosstalk

For in vitro assays in cell types co-expressing OTR and vasopressin receptor subtypes (e.g., myometrial cells, certain CNS neurons), epelsiban's >31,000-fold selectivity over V1aR, V2R, and V1bR ensures that observed pharmacological effects can be confidently attributed to OTR antagonism rather than off-target vasopressin receptor engagement [2].

High-Potency Antagonism in Low-Expression OTR Systems

In experimental systems with low endogenous OTR expression levels or when using sub-saturating oxytocin concentrations, epelsiban's sub-nanomolar Ki (0.13 nM) provides superior target engagement at lower compound concentrations compared to retosiban (Ki = 0.65 nM) [2], minimizing potential off-target effects or solubility issues at higher micromolar concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epelsiban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.